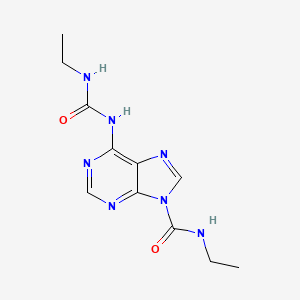

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide

Description

Properties

CAS No. |

89814-74-4 |

|---|---|

Molecular Formula |

C11H15N7O2 |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

N-ethyl-6-(ethylcarbamoylamino)purine-9-carboxamide |

InChI |

InChI=1S/C11H15N7O2/c1-3-12-10(19)17-8-7-9(15-5-14-8)18(6-16-7)11(20)13-4-2/h5-6H,3-4H2,1-2H3,(H,13,20)(H2,12,14,15,17,19) |

InChI Key |

HTFWKMXETAPSSV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .

Scientific Research Applications

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are extensively studied due to their structural versatility and pharmacological relevance. Below, N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is compared to structurally related analogs based on substitutions, synthesis routes, and reported properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substitution at Position 6: The 3-ethylureido group in the target compound introduces a hydrogen-bonding motif distinct from simpler amino (e.g., 6-amino-N-ethyl-9H-purine-9-carboxamide) or aryl groups (e.g., 6-(3,5-dichlorophenyl) ). Ureido substituents may enhance solubility or receptor binding compared to hydrophobic aryl groups .

Substitution at Position 9 :

- Ethylcarboxamide in the target compound contrasts with isopropyl () or benzylcarboxamide (). Smaller alkyl groups (ethyl vs. isopropyl) may reduce steric hindrance, favoring interactions with enzymatic active sites .

Synthetic Routes: The target compound’s synthesis likely involves N-alkylation of a purine precursor, similar to methods used for 6-amino-N-ethyl-9H-purine-9-carboxamide (condensation of amines with purine intermediates) .

Biological Activity: While the target compound’s bioactivity remains uncharacterized, 2-amino-N-benzyl-6-(furan-2-yl)-9H-purine-9-carboxamide (VER6947) shows affinity for adenosine receptors, suggesting that carboxamide and heterocyclic substituents are critical for receptor binding . 6-[(Furan-2-ylmethyl)amino]-9H-purine demonstrates the importance of alkylamine groups at position 6 for enzyme inhibition .

Biological Activity

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 246.27 g/mol. The structure includes a purine base linked to an ethylureido group, which is believed to enhance its biological activity by modifying its interaction with cellular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropurine derivatives with ethylurea under controlled conditions to ensure high yields and purity. The process can be optimized by adjusting reaction parameters such as temperature, solvent, and reaction time.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various tumor cell lines. A study highlighted its effectiveness against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells, demonstrating IC50 values below 30 µM, indicating strong potential as an anticancer agent .

The compound appears to function as an inhibitor of DNA biosynthesis, impacting the cell cycle progression in sensitive tumor cell lines. It has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways associated with cell death . The introduction of the ethylureido group enhances its interaction with cellular targets, potentially increasing its efficacy compared to other purine derivatives.

Case Studies

- Study on Tumor Cell Lines : In a comparative analysis involving MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma), this compound demonstrated selective cytotoxicity, with a pronounced effect on MDA-MB-231 cells. This suggests a possible application in targeted therapies for breast cancer .

- In Vivo Studies : Preliminary in vivo studies have indicated that this compound can reduce tumor growth in murine models, supporting its potential for further development into a therapeutic agent. The mechanism involves modulation of metabolic pathways associated with tumor proliferation .

Comparative Analysis with Other Purine Derivatives

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C11H14N6O | <30 | DNA biosynthesis inhibition |

| Mercaptopurine | C5H4N4OS | 0.5 | Purine analog; inhibits DNA synthesis |

| Cladribine | C6H8ClN5 | 0.01 | DNA synthesis inhibitor; apoptosis inducer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.